N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an indeno-thiazole core and a nitrothiophene moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its function It’s known that the compound displayed inhibitory activity with an ic50 of 128 ± 017 μM against SARS-CoV-2 3CL pro .
Biochemical Pathways
The inhibition of the 3CL pro enzyme disrupts the replication of the SARS-CoV-2 virus . This is because the 3CL pro enzyme is responsible for processing the polyproteins that are translated from the viral RNA .
Result of Action
The result of the compound’s action is the inhibition of the SARS-CoV-2 virus replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from producing essential proteins, thereby halting its replication process .
Action Environment
It’s worth noting that the effects of steric hindrance and electron withdrawing were found to be detrimental to inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of SARS-CoV-2 3CL protease, making it a candidate for antiviral drug development
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex organic molecules
Comparison with Similar Compounds
Similar Compounds
N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide: This compound shares a similar indeno-thiazole core but differs in the substituents attached to the core structure
Other indeno-thiazole derivatives: Various derivatives with different substituents on the indeno-thiazole core have been synthesized and studied for their biological activities
Uniqueness
The uniqueness of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties. Its potential as a SARS-CoV-2 3CL protease inhibitor highlights its significance in medicinal chemistry and antiviral research .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The compound features a complex structure that includes an indeno-thiazole moiety and a nitrothiophene group. The presence of these functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Nitro-containing compounds have been recognized for their antimicrobial properties. Research indicates that compounds like this compound may exert their effects through mechanisms similar to those observed in other nitro compounds, such as metronidazole. These mechanisms typically involve the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cellular damage and death .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, M. luteus | TBD |
Metronidazole | Various bacteria | 1-32 µg/mL |
5-Nitroimidazole | Anaerobic bacteria | 0.5-16 µg/mL |
Anti-inflammatory Activity
The nitro group in compounds like this compound has been associated with anti-inflammatory effects. Studies have shown that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as COX-2 and TNF-α, which are critical in the inflammatory response . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.
Anticancer Activity
Recent studies have indicated potential anticancer properties of similar nitro compounds. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. For example, some nitrobenzamide derivatives have shown promise as multi-target lead compounds against various cancer types .
Case Studies
- Study on Nitrobenzamide Derivatives : A study evaluated the anti-inflammatory effects of various nitrobenzamide derivatives, revealing significant inhibition of iNOS and COX-2 activity. The findings suggest that structural modifications can enhance efficacy against inflammatory diseases .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of substituted thiophenes, including derivatives similar to this compound. Results indicated varying degrees of efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
The SAR analysis of nitro-containing compounds suggests that the positioning and nature of substituents significantly influence biological activity. For instance:
- Nitro Group Positioning : Compounds with the nitro group at specific positions exhibit enhanced antimicrobial and anti-inflammatory properties.
- Indeno-Thiazole Moiety : The presence of this moiety appears crucial for maintaining biological activity, possibly due to its ability to stabilize reactive intermediates formed during metabolic processes .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c19-14(10-5-6-12(22-10)18(20)21)17-15-16-13-9-4-2-1-3-8(9)7-11(13)23-15/h1-6H,7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABIKXMLVHLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.